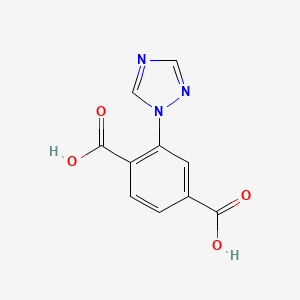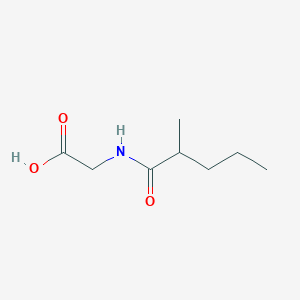
2-(Pyridazin-4-yl)-1,3-thiazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyridazin-4-yl)-1,3-thiazol-4-amine is a heterocyclic compound that features both pyridazine and thiazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug discovery .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridazin-4-yl)-1,3-thiazol-4-amine typically involves the formation of the thiazole ring followed by the introduction of the pyridazine moiety. One common method involves the cyclization of appropriate thioamides with α-haloketones to form the thiazole ring. Subsequent reactions with hydrazine derivatives can introduce the pyridazine ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Análisis De Reacciones Químicas
Types of Reactions
2-(Pyridazin-4-yl)-1,3-thiazol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the thiazole or pyridazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Halogenated derivatives can be used as starting materials for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the heterocyclic rings .
Aplicaciones Científicas De Investigación
2-(Pyridazin-4-yl)-1,3-thiazol-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-(Pyridazin-4-yl)-1,3-thiazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways involved depend on the specific biological context and the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone share the pyridazine ring and exhibit similar biological activities.
Thiazole Derivatives: Thiazole-containing compounds, such as thiazolidinediones, are also of interest due to their biological properties.
Uniqueness
2-(Pyridazin-4-yl)-1,3-thiazol-4-amine is unique due to the combination of the pyridazine and thiazole rings, which can confer distinct biological activities and chemical reactivity. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable scaffold in medicinal chemistry .
Propiedades
Fórmula molecular |
C7H6N4S |
|---|---|
Peso molecular |
178.22 g/mol |
Nombre IUPAC |
2-pyridazin-4-yl-1,3-thiazol-4-amine |
InChI |
InChI=1S/C7H6N4S/c8-6-4-12-7(11-6)5-1-2-9-10-3-5/h1-4H,8H2 |
Clave InChI |
ZXYBBIKFBWPRCR-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=NC=C1C2=NC(=CS2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(3-Chloro-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B11759511.png)
![2,4,10-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7,11-pentaene](/img/structure/B11759523.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11759531.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11759539.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11759568.png)

![{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11759586.png)

![4-Iodo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B11759594.png)

![tert-Butyl (S)-(4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate](/img/structure/B11759606.png)
